![molecular formula C49H58N2O6 B12340383 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically involve the formation of the core ring structures followed by the introduction of functional groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of additional carbonyl groups, while reduction reactions may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying complex ring systems and reaction mechanisms. In biology, it may be used to investigate the interactions between large organic molecules and biological macromolecules. In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding and van der Waals forces, with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid stands out due to its unique structure and functional groups. Similar compounds include other complex organic molecules with multiple ring systems and functional groups, such as 3-(1H-Indol-3-yl)-2-(1,3,8,10-tetraoxo-9-(tridecan-7-yl)-3,8,9,10-tetrahydroanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinolin-2(1H)-yl)propanoic acid . These compounds share some structural similarities but differ in their specific arrangements and functional groups, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C49H58N2O6 |
|---|---|
Molekulargewicht |
771.0 g/mol |
IUPAC-Name |
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid |
InChI |
InChI=1S/C49H58N2O6/c1-3-5-7-16-20-32(21-17-8-6-4-2)51-48(56)39-29-25-35-33-23-27-37-44-38(28-24-34(42(33)44)36-26-30-40(49(51)57)45(39)43(35)36)47(55)50(46(37)54)31-19-15-13-11-9-10-12-14-18-22-41(52)53/h23-30,32H,3-22,31H2,1-2H3,(H,52,53) |
InChI-Schlüssel |
MUTRJZWWPLYZQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCC(=O)O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


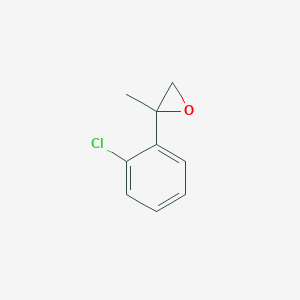
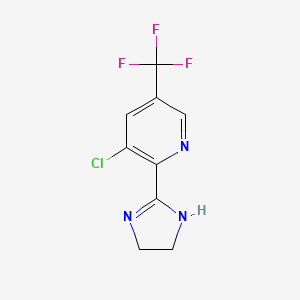
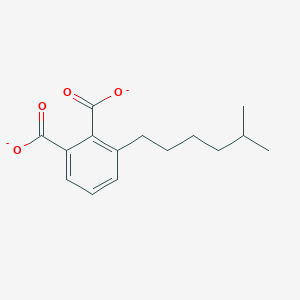
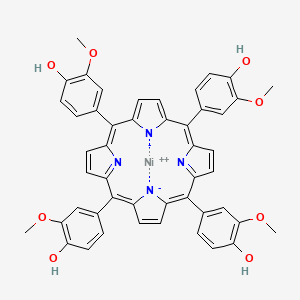
![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)
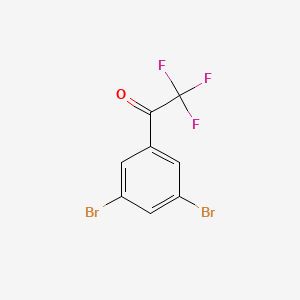
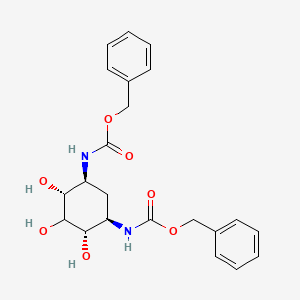
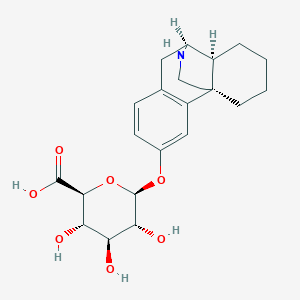
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)





